Chemical structure and properties of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid
Chemical structure and properties of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid
Topic: Chemical structure and properties of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Advanced Scaffold Analysis for Next-Generation Ligand Design
Executive Summary
In the iterative optimization of small molecule therapeutics, the 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS: 2613382-49-1) scaffold represents a high-value pharmacophore building block. It offers a strategic solution to two common medicinal chemistry challenges: metabolic instability of benzylic carbons and conformational entropy penalty .
By replacing a traditional isopropyl or tert-butyl group with the 1-methylcyclopropyl moiety, researchers can maintain the hydrophobic bulk required for pocket occupancy while eliminating the metabolically labile benzylic hydrogen. Furthermore, the ortho-fluorine atom modulates the acidity of the benzoic acid (pKa adjustment) and influences the torsion angle of the aryl-carbonyl bond, affecting ligand binding kinetics.
This guide details the physicochemical profile, synthetic pathways, and medicinal utility of this compound, written from the perspective of an industrial application scientist.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature & Identifiers[5]
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IUPAC Name: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid
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CAS Number: 2613382-49-1
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Molecular Formula: C₁₁H₁₁FO₂
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SMILES: CC1(CC1)C2=C(C=CC(=C2)C(=O)O)F
Key Physicochemical Properties
The following data aggregates calculated values (via cLogP/pKa predictors) and structural analysis.
| Property | Value | Technical Insight |
| Molecular Weight | 194.20 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~3.1 | Lipophilic enough for cell permeability but lower than the tert-butyl analog (~3.4), improving solubility. |
| TPSA | 37.3 Ų | Polar surface area derived solely from the carboxylate; excellent membrane permeability potential. |
| pKa (Acid) | ~3.8 - 4.0 | The ortho-fluorine exerts an inductive withdrawing effect (-I), slightly increasing acidity compared to 3-methylbenzoic acid (pKa ~4.3). |
| Rotatable Bonds | 1 | Highly rigidified structure due to the cyclopropyl ring. |
| H-Bond Donors/Acceptors | 1 / 2 | Classic carboxylic acid profile. |
Medicinal Chemistry Rationale: The "Magic Methyl" Effect
The 1-methylcyclopropyl group is not merely a space-filler; it is a precision engineering tool in lead optimization.
Bioisosterism & Metabolic Stability
A common liability in lead compounds containing isopropyl groups (-CH(CH3)2) is rapid oxidation by Cytochrome P450 enzymes at the benzylic methine position.
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The Fix: Cyclization to a cyclopropyl ring removes the free rotation, but the 1-methyl substitution is the critical factor. It creates a quaternary carbon at the benzylic position.
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Result: Zero benzylic hydrogens. This blocks the primary metabolic soft spot, significantly extending the half-life (
) of the parent drug without altering the steric footprint required for receptor binding.
Conformational Restriction
The cyclopropyl ring possesses significant
Synthetic Pathways & Experimental Protocols
Synthesizing sterically crowded aryl-cyclopropanes requires overcoming the energy barrier of forming a quaternary center next to an aromatic ring. The most robust route avoids direct coupling of the hindered cyclopropyl group and instead builds it via Simmons-Smith cyclopropanation .
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic strategy utilizing a Suzuki-Miyaura coupling followed by a Furukawa-modified Simmons-Smith cyclopropanation.
Detailed Synthetic Protocol
Step 1: Introduction of the Isopropenyl Group
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Reagents: Methyl 3-bromo-4-fluorobenzoate (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
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Solvent: 1,4-Dioxane / Water (4:1).
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Procedure: Degas solvents thoroughly. Heat to 90°C under Argon for 12 hours.
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Checkpoint: Monitor by LCMS for the disappearance of the aryl bromide. The product (styrene derivative) will show a distinct alkene signal in NMR.
Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation
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Rationale: Standard Zn/Cu couples can be sluggish with electron-deficient styrenes. Diethylzinc (Et₂Zn) provides a homogeneous, more reactive carbenoid species.
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Safety Warning: Et₂Zn is pyrophoric. Handle strictly under inert atmosphere.
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Reagents: Methyl 4-fluoro-3-(prop-1-en-2-yl)benzoate (1.0 eq), Diethylzinc (1.0 M in hexanes, 5.0 eq), Diiodomethane (CH₂I₂, 10.0 eq).
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Solvent: Anhydrous Dichloromethane (DCM).
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Protocol:
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Cool the alkene solution in DCM to 0°C.
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Add Et₂Zn dropwise (Exothermic!).
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Add CH₂I₂ dropwise.
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Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
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Quench: Carefully add saturated NH₄Cl solution. (Caution: Gas evolution).
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Purification: Silica gel chromatography (Hexanes/EtOAc). The cyclopropyl product is less polar than the alkene.
Step 3: Ester Hydrolysis
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Reagents: LiOH (3.0 eq), THF/MeOH/Water (3:1:1).
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Protocol: Stir at RT for 4 hours. Acidify with 1N HCl to pH 3 to precipitate the free acid.
Structural Analysis & SAR Logic
Understanding how this building block influences Structure-Activity Relationships (SAR) is vital for deployment.
Electronic Environment
The fluorine atom at the 4-position is ortho to the cyclopropyl group.
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Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) interacts with the cyclopropyl ring, forcing the ring out of coplanarity with the benzene.
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Electronic Push-Pull: The cyclopropyl group is a weak electron donor (via hyperconjugation), while the fluorine is a strong inductive withdrawer. This creates a polarized dipole across the C3-C4 bond, which can enhance pi-stacking interactions with electron-poor residues (e.g., Phenylalanine, Tyrosine) in the target binding pocket.
SAR Decision Matrix (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold modification.
Handling & Safety Data
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The cyclopropyl ring is generally stable, but the compound should be protected from strong oxidizers.
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Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water (unless converted to sodium salt).
References
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PubChem. 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CID 155943423). National Library of Medicine. Link
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Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3] Organic Reactions.[1][4][5][2][6][7][8][9][10] (Foundational protocol for the Zn/CH2I2 methodology). Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses bioisosterism of small rings including cyclopropanes). Link
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Barnes-Seeman, D. (2012). The role of fluorine in medicinal chemistry.[4][10] Current Topics in Medicinal Chemistry. (Context for the 4-Fluoro substitution effects). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
